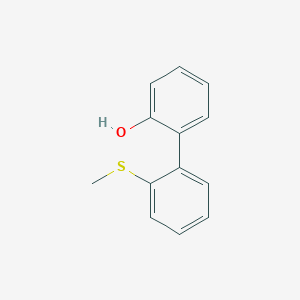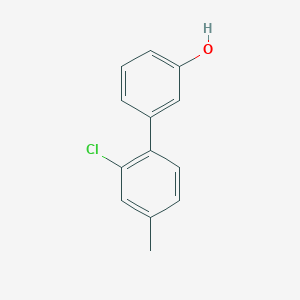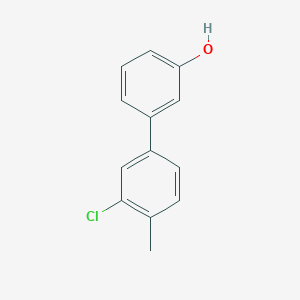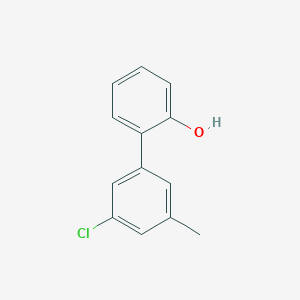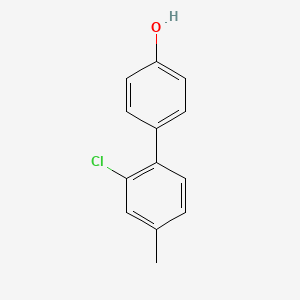
4-(2-Chloro-4-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-methylphenyl)phenol, 95% (4-CMPP-95) is a synthetic phenolic compound with a wide range of applications in scientific research. It is used as an intermediate in organic synthesis, a reagent for the determination of various compounds, and a catalyst for the production of various products. It has also been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
4-(2-Chloro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent for the determination of various compounds, including amino acids, carbohydrates, and steroids. It has also been used as an intermediate in organic synthesis, and as a catalyst for the production of various products, such as pharmaceuticals, pesticides, and dyes. Furthermore, it has been studied for its potential applications in biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-4-methylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals, and by inhibiting the formation of reactive oxygen species. It has also been suggested that 4-(2-Chloro-4-methylphenyl)phenol, 95% may act as a pro-oxidant, by inducing oxidative stress in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-methylphenyl)phenol, 95% are not fully understood. However, it has been suggested that 4-(2-Chloro-4-methylphenyl)phenol, 95% may have beneficial effects on metabolism, by modulating the activity of enzymes involved in energy metabolism. It has also been suggested that 4-(2-Chloro-4-methylphenyl)phenol, 95% may have anti-inflammatory and anti-cancer effects, by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2-Chloro-4-methylphenyl)phenol, 95% in lab experiments is its availability and relatively low cost. Furthermore, it is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of using 4-(2-Chloro-4-methylphenyl)phenol, 95% in lab experiments is its toxicity. It is known to be toxic to humans and should be handled with care.
Orientations Futures
There are several potential future directions for 4-(2-Chloro-4-methylphenyl)phenol, 95% research. These include further investigation into its potential applications in biochemistry and physiology, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide valuable insight into its potential uses. Finally, further research into its toxicity and safety could lead to the development of safer and more effective products.
Méthodes De Synthèse
The synthesis of 4-(2-Chloro-4-methylphenyl)phenol, 95% is typically carried out in two steps. The first step involves the reaction of 2-chloro-4-methylphenol (CMP) with sodium hydroxide and sodium hypochlorite to form 4-chloro-2-methylphenol (CMCP). The second step involves the reaction of CMCP with phenol to form 4-(2-Chloro-4-methylphenyl)phenol, 95%. The reaction conditions are typically conducted at room temperature, with a reaction time of 1-2 hours. The product is then purified by recrystallization or chromatography to obtain 4-(2-Chloro-4-methylphenyl)phenol, 95% in 95% purity.
Propriétés
IUPAC Name |
4-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZUDWHWAQMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683504 |
Source


|
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194548-52-2 |
Source


|
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


